

Ansofaxine: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ansofaxine

Cat. No.: B1682980

[Get Quote](#)

Introduction

Ansofaxine hydrochloride, also known as toludesvenlafaxine (codenamed LY03005 or LPM570065), is an innovative antidepressant developed by Luye Pharma Group.[1][2] It is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a prodrug of desvenlafaxine.[2][3] **Ansofaxine** was developed to offer a more comprehensive treatment for major depressive disorder (MDD) by targeting three key neurotransmitters involved in mood regulation.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development of **Ansofaxine**.

Mechanism of Action

Ansofaxine functions as a triple reuptake inhibitor, blocking the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters.[1][4] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[4] The simultaneous modulation of these three neurotransmitter systems is believed to contribute to a broader spectrum of antidepressant effects, potentially addressing a wider range of depressive symptoms.[1][4]

Receptor Binding Affinities

The inhibitory activity of **Ansofaxine** on the monoamine transporters has been quantified through in vitro studies, with the following half-maximal inhibitory concentrations (IC50)

reported:

Target Transporter	IC50 (nM)
Serotonin Transporter (SERT)	723[5]
Norepinephrine Transporter (NET)	763[5]
Dopamine Transporter (DAT)	491[5]

Preclinical Development

Preclinical studies for **Ansofaxine** have demonstrated its ability to modulate neurotransmitter levels and its potential antidepressant effects.

In Vivo Microdialysis Studies

Microdialysis studies in rats were conducted to assess the effect of **Ansofaxine** on extracellular levels of serotonin, norepinephrine, and dopamine in the striatum.[6] These studies showed that both acute and chronic administration of **Ansofaxine** significantly increased the extracellular concentrations of all three neurotransmitters.[6] Notably, the ability of **Ansofaxine** to increase extracellular dopamine levels was found to be approximately two to three times stronger than that of desvenlafaxine.[6]

Clinical Development

Ansofaxine has undergone a series of clinical trials to evaluate its efficacy, safety, and tolerability in patients with Major Depressive Disorder.

Phase 1 Clinical Trials

Phase 1 studies in healthy volunteers established the pharmacokinetic profile of **Ansofaxine** extended-release (ER) tablets. These studies, including single ascending-dose and multiple ascending-dose trials, demonstrated that **Ansofaxine** has a dose-proportional pharmacokinetic relationship within the range of 20 to 200 mg/day.[5] The main adverse reactions reported were mild and included nausea, vomiting, diarrhea, and dizziness.[5]

Phase 2 Clinical Trial

A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study (NCT02988024) was conducted in China to assess the efficacy and safety of **Ansofaxine** in patients with MDD.^{[5][7]}

Efficacy Results: The primary endpoint was the change in the 17-item Hamilton Depression Rating Scale (HAMD17) total score from baseline to week 6. The study found a statistically significant difference in the mean change in HAMD17 scores for the pooled **Ansofaxine** groups compared to placebo.

Treatment Group	Mean Change in HAMD17 Score from Baseline	p-value (vs. Placebo)
Ansofaxine (pooled doses)	-12.46	0.0447
Placebo	-9.71	N/A

Safety Results: **Ansofaxine** was generally well-tolerated. The incidence of treatment-related adverse events (TRAEs) is summarized below.

Dose Group	Incidence of TRAEs (%)
40 mg/day	51.92
80 mg/day	65.38
120 mg/day	56.86
160 mg/day	62.75
Placebo	38.78

Phase 3 Clinical Trial

A pivotal Phase 3, multicenter, double-blind, randomized, placebo-controlled trial (NCT04853407) was conducted in China to further verify the efficacy and safety of **Ansofaxine** in adults with MDD.^{[8][9]}

Efficacy Results: The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 8. Both doses of

Ansofaxine demonstrated a statistically significant improvement in MADRS scores compared to placebo.[8][9]

Treatment Group	Mean Change in MADRS Score from Baseline	p-value (vs. Placebo)
Ansofaxine 80 mg/day	-20.0	< 0.0001
Ansofaxine 160 mg/day	-19.9	< 0.0001
Placebo	-14.6	N/A

Safety Results: The safety profile of **Ansofaxine** in the Phase 3 trial was consistent with previous studies. The incidence of treatment-related adverse events is presented below.

Dose Group	Incidence of TRAEs (%)
Ansofaxine 80 mg/day	59.2
Ansofaxine 160 mg/day	65.22
Placebo	45.11

Experimental Protocols

Preclinical Microdialysis Protocol (General Overview)

- Animal Model: Male Sprague-Dawley rats.
- Procedure: A microdialysis probe was implanted in the striatum of the rats. Following a recovery period, artificial cerebrospinal fluid was perfused through the probe at a constant flow rate. Dialysate samples were collected at regular intervals before and after the administration of **Ansofaxine** or vehicle.
- Administration: **Ansofaxine** was administered via oral gavage.
- Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

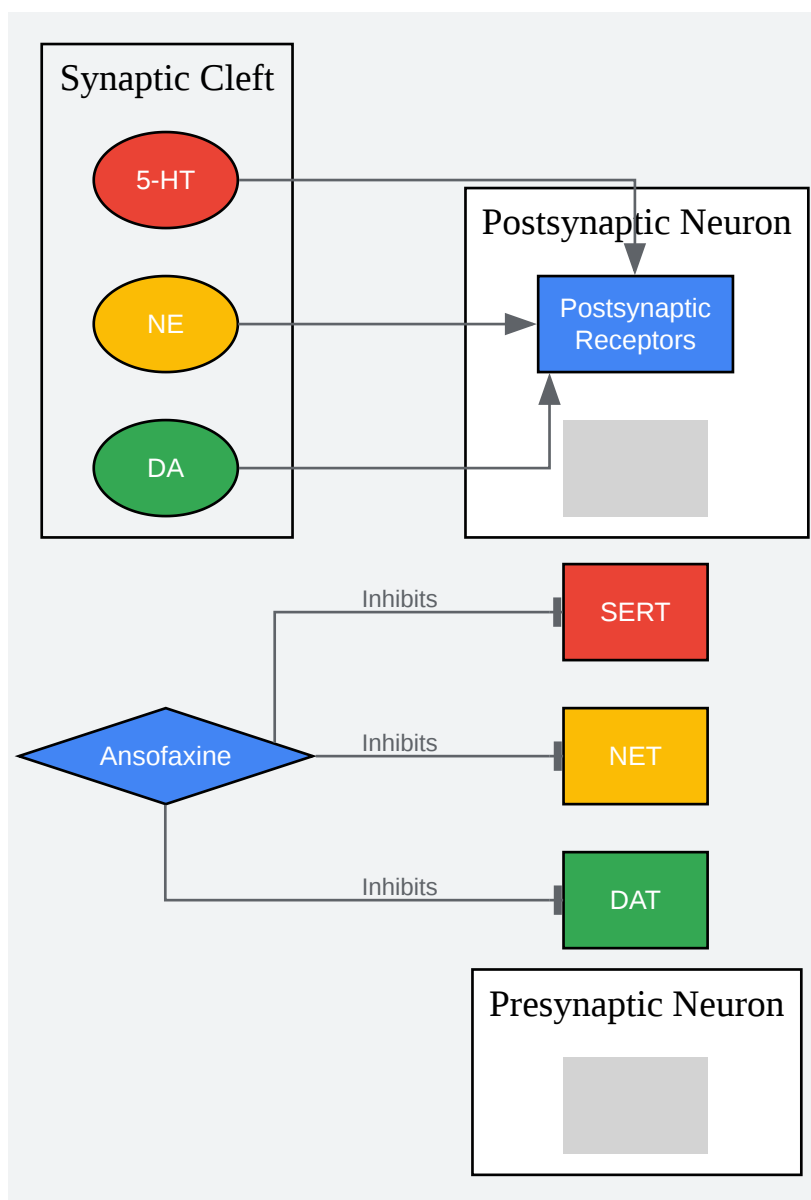
Phase 3 Clinical Trial Protocol (NCT04853407)

- Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[\[8\]](#)[\[9\]](#)
- Participants: 588 adult patients (aged 18-65 years) with a diagnosis of MDD according to DSM-5 criteria were randomized.[\[8\]](#)[\[9\]](#)
- Inclusion Criteria: Key inclusion criteria included a MADRS total score of ≥ 26 at screening.[\[4\]](#)
- Exclusion Criteria: Patients with a history of seizures, substance or alcohol abuse within 6 months prior to screening, or MDD secondary to other medical or psychiatric illnesses were excluded.[\[4\]](#)
- Intervention: Patients were randomized in a 1:1:1 ratio to receive either **Ansofaxine** 80 mg/day, **Ansofaxine** 160 mg/day, or placebo for 8 weeks.[\[8\]](#)[\[9\]](#)
- Primary Outcome: The primary efficacy measure was the change from baseline in the MADRS total score at week 8.[\[8\]](#)[\[9\]](#)
- Secondary Outcomes: Secondary efficacy measures included changes in the HAM-D17 total score, Clinical Global Impressions-Severity (CGI-S), and Sheehan Disability Scale (SDS).[\[4\]](#)
- Safety Assessments: Safety was monitored through the recording of adverse events, vital signs, physical examinations, laboratory tests, and electrocardiograms (ECGs).[\[8\]](#)[\[9\]](#)

Chemical Synthesis

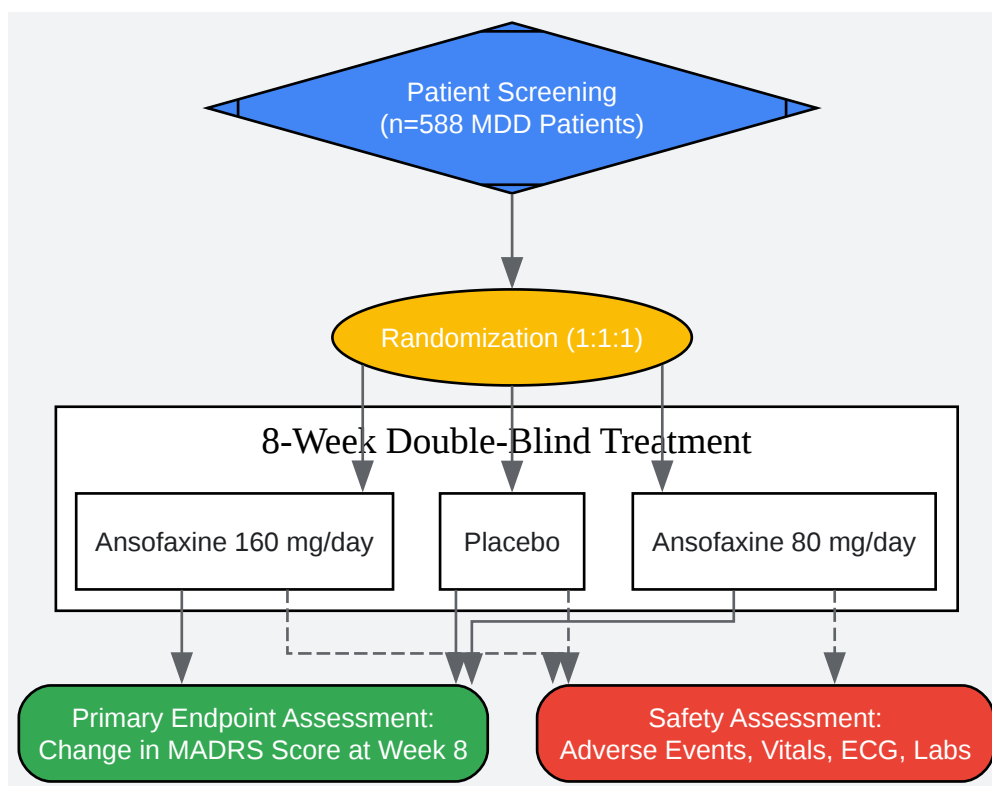
Detailed information on the commercial synthesis process of **Ansofaxine** hydrochloride is proprietary. However, literature is available on the synthesis of related substances for quality control purposes. These methods typically involve the reaction of O-desmethylvenlafaxine with various benzoyl chlorides.[\[10\]](#) For instance, the synthesis of certain related phenyl benzoate hydrochlorides is achieved by reacting O-desmethylvenlafaxine with the corresponding benzoyl chloride, 4-methylbenzoyl chloride, or 4-methoxybenzoyl chloride.[\[10\]](#)

Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Ansofaxine** as a triple reuptake inhibitor.



[Click to download full resolution via product page](#)

Caption: Workflow of the Phase 3 clinical trial for **Ansofaxine** (NCT04853407).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding,

Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ansofaxine: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682980#discovery-and-development-history-of-ansofaxine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com